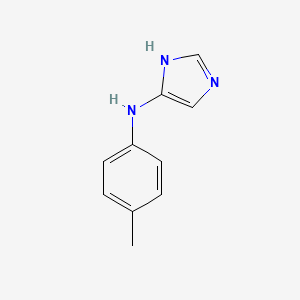

N-(p-Tolyl)-1H-imidazol-5-amine

Description

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N-(4-methylphenyl)-1H-imidazol-5-amine |

InChI |

InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10-6-11-7-12-10/h2-7,13H,1H3,(H,11,12) |

InChI Key |

RHOFJOIOIKQZKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CN=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Tolyl)-1H-imidazol-5-amine typically involves the reaction of p-toluidine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include heating the mixture under reflux for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(p-Tolyl)-1H-imidazol-5-amine can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: p-Tolualdehyde, p-Toluic acid

Reduction: this compound derivatives with different functional groups

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

N-(p-Tolyl)-1H-imidazol-5-amine is a chemical compound with potential applications in medicinal chemistry and drug discovery. It is an imidazole derivative with a specific p-tolyl substitution, which may influence its biological activity and chemical reactivity. Imidazole structures, in general, have demonstrated antimicrobial, antifungal, and anti-inflammatory properties.

Scientific Research Applications

General Properties and Potential: this compound can be used as a building block for synthesizing new pharmaceuticals. Its structural similarity to other biologically active imidazoles suggests it may have therapeutic applications, especially against microbial infections and inflammatory diseases.

Synthesis: The synthesis of this compound can be achieved through various methods, making it accessible for research and development.

Analogs and Derivatives: Imidazole-based compounds, including this compound derivatives, have shown promise in various biological activities . Researchers have synthesized and evaluated numerous imidazole derivatives to understand the structure-activity relationship for different therapeutic targets .

Antimicrobial and Antitumor Research: Imidazoles exhibit antimicrobial, antitubercular, antidepressant, anticancer, and antiviral activities . Some quinazoline derivatives, which contain an imidazole moiety, have been evaluated as antitumor agents, demonstrating activity against specific cell lines . Imidazoles have demonstrated p38 MAP kinase, CYP26A1, EGFR, haem oxygenase, aldosterone synthase, histone deacetylase, 17α-hydroxylase-17,20-lyase and HIV-1 reverse transcriptase inhibition activities .

P-gp Inhibition: Polysubstituted pyrroles, related in structure to imidazoles, are known to overcome multi-drug resistance in cancer by inhibiting P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps . Several compounds have shown significant inhibition of P-gp, increasing the intracellular accumulation of certain substances in drug-resistant cells .

Case Studies:

- In one study, researchers synthesized a series of pyrazine analogs with a pyridine substituent, examining their inhibitory potency against Dengue virus (DENV) and Yellow fever virus (YFV) .

- Another study focused on imidazo[4,5-b]pyrrolo[3,4-d]pyridines, preparing them through a novel synthetic approach and identifying them as potentially active against cancer-related target proteins .

- One paper developed a new route for the synthesis of N,1-aryl-4-tosyl/ethylcarboxy-1H-imidazol-5- amines by the base-induced cyclization of activated methylene isocyanides with carbamimidothioates .

Mechanism of Action

The mechanism of action of N-(p-Tolyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biological pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Heterocyclic Core Comparison

| Compound | Core Structure | Key Modification | Activity Impact | Reference |

|---|---|---|---|---|

| 8c | Imidazole | 4-Nitro | Enhanced anti-HIV | |

| 40a | Pyrazole | None | High TNF-α inhibition | |

| 39h | Isoxazole | 3-tert-butyl | Reduced potency |

Electronic and Steric Effects

- Electron-Donating Groups : The p-tolyl group’s methyl enhances electron density on the imidazole nitrogen, improving hydrogen-bond acceptor capacity. This is critical in reactions like the cyclization of N-(p-tolyl)benzamide, where the methyl group stabilizes intermediates via resonance .

- Steric Hindrance : Bulkier substituents (e.g., 4-trifluoromethyl) in pyrazole derivatives caused steric clashes, reducing binding affinity by >50% .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(p-Tolyl)-1H-imidazol-5-amine?

- Methodological Answer : this compound can be synthesized via condensation reactions between substituted acrylamides and hydrazine derivatives. For example, reacting N-(p-tolyl)acrylamide derivatives with hydrazine hydrate in ethanol under reflux yields pyrazol-3-amine analogs (79% yield). IR and NMR spectroscopy are critical for confirming intermediate and final product structures, with NH bands at ~3448–3278 cm⁻¹ (IR) and aromatic/amine proton signals in 1H NMR . Alternative routes involve transition-metal-free cyclization of amidines with ketones to form imidazolone cores, as demonstrated in spiro-fused analogs .

Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Focus on NH stretching vibrations (3200–3500 cm⁻¹) and aromatic C=C/C-N stretches (1500–1600 cm⁻¹).

- 1H NMR : Assign aromatic protons (δ 6.5–8.0 ppm), NH groups (δ ~5.0–6.0 ppm, exchangeable with D₂O), and methyl groups (δ ~2.3 ppm for p-tolyl CH₃). Compare with analogous compounds like 1H-pyrazol-3-amine derivatives to validate shifts .

- 13C NMR : Identify sp² carbons (100–150 ppm) and aliphatic carbons (e.g., p-tolyl CH₃ at ~21 ppm) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or methanol can improve purity, leveraging solubility differences between the product and byproducts. Monitor purity via TLC (Rf ~0.5 in 1:1 hexane/EtOAc) and HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. Use SHELX programs (e.g., SHELXL for refinement) to analyze data, targeting R factors <0.05. For example, similar imidazole derivatives show mean C–C bond lengths of 1.39 Å and planar aromatic systems. Hydrogen atom positions can be refined using riding models .

Q. What computational and experimental approaches are used to analyze hydrogen-bonding networks in this compound crystals?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···N, N–H···O) using Etter’s formalism to identify motifs like chains (C(4)) or rings (R₂²(8)).

- Crystallographic Software : Mercury or PLATON can visualize and quantify interactions. For example, intermolecular N–H···N bonds in imidazole derivatives often form 2D sheets .

Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Cross-Validation : Reconcile NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-311+G(d,p)). Discrepancies in NH chemical shifts may arise from solvent effects or proton exchange.

- Crystallographic Refinement : If SCXRD data conflicts with NMR (e.g., tautomerism), prioritize XRD for geometry and NMR for solution-state conformation .

Q. What strategies are recommended for designing bioactivity studies targeting this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the p-tolyl or imidazole substituents (e.g., electron-withdrawing groups) and evaluate effects on biological targets. For example, pyrazole-3-amine derivatives show antitumor activity against MCF-7 cells .

- Enzyme Assays : Screen for inhibition of kinases or proteases using fluorescence-based assays. Optimize permeability by introducing lipophilic groups (e.g., fluorinated aryl moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.